molecular formula C6H13Cl2N3 B1421699 2-(Piperazin-1-yl)acetonitrile dihydrochloride CAS No. 1044707-17-6

2-(Piperazin-1-yl)acetonitrile dihydrochloride

Cat. No.: B1421699
CAS No.: 1044707-17-6
M. Wt: 198.09 g/mol
InChI Key: ZLVDRNAICQRMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-yl)acetonitrile dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(Piperazin-1-yl)acetonitrile dihydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature . Other environmental factors that could influence the compound’s action include pH, presence of other compounds, and specific conditions within the biological system where the compound is active.

Biological Activity

2-(Piperazin-1-yl)acetonitrile dihydrochloride is an organic compound characterized by a piperazine ring linked to an acetonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₄Cl₂N₄. It appears as a colorless crystal or white powder. The piperazine moiety is known for its broad therapeutic spectrum, making this compound a versatile scaffold in drug design.

The precise mechanism of action of this compound remains under investigation. However, compounds with similar structures often interact with various biological targets, including:

  • Sigma Receptors : Compounds with piperazine structures can act as allosteric modulators of sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems.
  • Enzyme Inhibition : Some studies suggest that derivatives of piperazine can inhibit enzymes involved in cancer progression, such as P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII), thereby enhancing the efficacy of chemotherapeutic agents .

Anticancer Properties

Research indicates that piperazine derivatives can exhibit significant anticancer activity. For instance, compounds similar to 2-(Piperazin-1-yl)acetonitrile have shown efficacy against various cancer cell lines:

Compound NameCell Line TestedIC50 Value (µM)Mechanism
5eHuman Breast Cancer Cells18PARP1 Inhibition
AdagrasibNSCLCSubnanomolarTargeting mutant KRAS

These findings suggest that 2-(Piperazin-1-yl)acetonitrile could serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The potential neuroprotective effects of compounds containing piperazine moieties have been highlighted in several studies. They may modulate calcium signaling pathways and exhibit psychotropic effects, which could be beneficial in treating neurodegenerative diseases .

Study on P-glycoprotein Inhibition

A study investigated a series of piperazine derivatives for their ability to inhibit P-glycoprotein and carbonic anhydrase XII. The results indicated that these compounds could enhance the cytotoxicity of doxorubicin in resistant cancer cell lines, suggesting a synergistic effect that could be leveraged for therapeutic purposes .

Evaluation of Antitumor Activity

Another study evaluated the antitumor activity of various piperazine derivatives, including those related to 2-(Piperazin-1-yl)acetonitrile. The derivatives were tested against human breast cancer cell lines, showing promising results in inhibiting cell proliferation through mechanisms involving PARP1 inhibition and apoptosis induction .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of various therapeutic agents. Its piperazine moiety is known for its broad therapeutic spectrum, making it valuable in developing drugs targeting multiple biological pathways. Notably, it has been involved in synthesizing covalent inhibitors like Adagrasib (MRTX849), which targets specific mutations associated with cancer.

Drug Development

Research indicates that derivatives of piperazine, including 2-(Piperazin-1-yl)acetonitrile dihydrochloride, exhibit significant biological activities. They are often studied for their roles as:

  • Dual inhibitors : Recent studies have synthesized piperazine derivatives that act as dual inhibitors of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII). These compounds show promise in overcoming multidrug resistance (MDR) in cancer cells .
  • Antimicrobial agents : Compounds derived from piperazine have been evaluated for their antimicrobial properties, demonstrating effectiveness against various bacterial strains .

Interaction Studies

Interaction studies focus on the binding affinity of this compound with biological targets. These studies often involve:

  • Molecular docking : To predict how the compound interacts with specific proteins, aiding in the design of more effective drugs.
  • Synergistic effects : Investigating how this compound can enhance the efficacy of existing drugs, such as doxorubicin, in resistant cancer cell lines .

Case Study 1: Dual Inhibition for Cancer Treatment

A series of new piperazine derivatives were synthesized to act as dual inhibitors of P-glycoprotein and carbonic anhydrase XII. These compounds demonstrated enhanced cytotoxicity against doxorubicin-resistant cancer cell lines, indicating their potential as chemosensitizers .

Case Study 2: Antimicrobial Activity

Novel heterocyclic compounds containing piperazine moieties were evaluated for antimicrobial activity using serial dilution methods. Some compounds exhibited significant activity against tested bacterial strains, showcasing their potential as new lead molecules in antibiotic development .

Properties

IUPAC Name

2-piperazin-1-ylacetonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,2-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVDRNAICQRMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044707-17-6
Record name 2-(piperazin-1-yl)acetonitrile dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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